molecular formula C18H13NOS2 B5776641 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B5776641
M. Wt: 323.4 g/mol
InChI Key: AEGIWXZBYPSARG-UHFFFAOYSA-N
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Description

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features both phenothiazine and thiophene moieties Phenothiazine derivatives are known for their diverse pharmacological activities, while thiophene rings are often found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

    Formation of Phenothiazine Derivative: Starting with phenothiazine, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Thiophene: The final step involves coupling the phenothiazine derivative with a thiophene ring, possibly through a cross-coupling reaction such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine or thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for its phenothiazine moiety known for antipsychotic and antiemetic properties.

    Industry: Use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action for 1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application:

    Pharmacological: It may interact with neurotransmitter receptors or enzymes, altering their activity.

    Material Science: It may exhibit specific electronic properties due to its conjugated system, affecting its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, promethazine.

    Thiophene Derivatives: Thiophene-2-carboxaldehyde, 2-acetylthiophene.

Uniqueness

1-(10H-phenothiazin-10-yl)-2-(thiophen-2-yl)ethanone is unique due to the combination of phenothiazine and thiophene moieties, which may confer distinct electronic and pharmacological properties not seen in simpler analogs.

Properties

IUPAC Name

1-phenothiazin-10-yl-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NOS2/c20-18(12-13-6-5-11-21-13)19-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGIWXZBYPSARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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